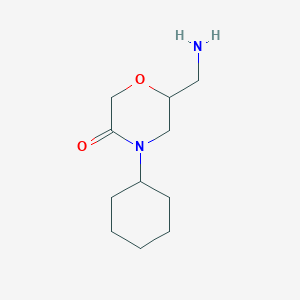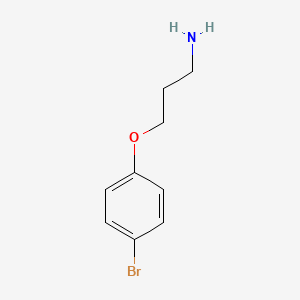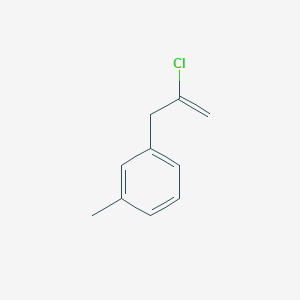
2-Bromo-3-(3-bromophenyl)-1-propene
Overview
Description
2-Bromo-3-(3-bromophenyl)-1-propene is an organic compound that belongs to the class of brominated alkenes It consists of a propene backbone with two bromine atoms attached to the first and third carbon atoms, and a bromophenyl group attached to the second carbon atom
Mechanism of Action
Target of Action
Brominated compounds like this are often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions . In these reactions, the bromine atoms in the compound can act as leaving groups, allowing the carbon atoms to which they are attached to form new bonds.
Mode of Action
In the context of a Suzuki–Miyaura cross-coupling reaction, 2-Bromo-3-(3-bromophenyl)-1-propene would interact with a palladium catalyst and an organoboron compound . The bromine atoms on the compound would be replaced by groups from the organoboron compound, forming a new carbon-carbon bond .
Biochemical Pathways
In general, brominated aromatic compounds can participate in various biochemical reactions, often involving electrophilic aromatic substitution .
Result of Action
The result of the action of this compound would depend on the specific reaction conditions and the other compounds present. In a Suzuki–Miyaura cross-coupling reaction, the result would be the formation of a new carbon-carbon bond, expanding the carbon skeleton of the molecule .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the efficiency of a Suzuki–Miyaura reaction can be affected by the temperature, the choice of solvent, and the presence of a base . Additionally, the compound’s stability could be affected by exposure to light, heat, or certain chemical reagents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(3-bromophenyl)-1-propene can be achieved through several methods. One common approach involves the bromination of 3-(3-bromophenyl)-1-propene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(3-bromophenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles such as hydrogen halides, halogens, and other reagents.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Addition Reactions: Reagents such as hydrogen bromide, chlorine, and bromine are used. The reactions are often conducted in non-polar solvents like hexane or toluene.
Elimination Reactions: Strong bases such as sodium hydride or potassium hydroxide are used, and the reactions are performed in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted alkenes or alkynes with various functional groups.
Addition Reactions: Products include dibromoalkanes or halogenated alkenes.
Elimination Reactions: Products include alkenes or alkynes with varying degrees of unsaturation.
Scientific Research Applications
2-Bromo-3-(3-bromophenyl)-1-propene has several applications in scientific research:
Biology: The compound can be used to study the effects of brominated compounds on biological systems, including their interactions with enzymes and receptors.
Medicine: Research into the potential therapeutic applications of brominated compounds includes their use as intermediates in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals, including agrochemicals and materials for electronic applications.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-propene: A simpler brominated alkene with a single bromine atom.
3-(3-Bromophenyl)-1-propene: A related compound with a bromophenyl group but lacking the second bromine atom.
2-Bromo-3-phenyl-1-propene: A similar compound with a phenyl group instead of a bromophenyl group.
Uniqueness
2-Bromo-3-(3-bromophenyl)-1-propene is unique due to the presence of both a bromophenyl group and an additional bromine atom on the propene backbone. This combination of functional groups enhances its reactivity and makes it a versatile intermediate in organic synthesis. The compound’s ability to undergo multiple types of reactions, including substitution, addition, and elimination, further distinguishes it from similar compounds.
Properties
IUPAC Name |
1-bromo-3-(2-bromoprop-2-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZYCGQKZPZZOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641100 | |
| Record name | 1-Bromo-3-(2-bromoprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485320-31-8 | |
| Record name | 1-Bromo-3-(2-bromo-2-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-(2-bromoprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


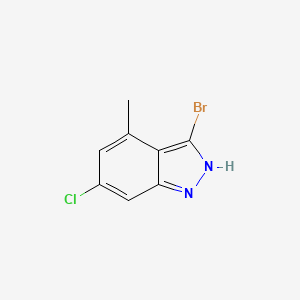



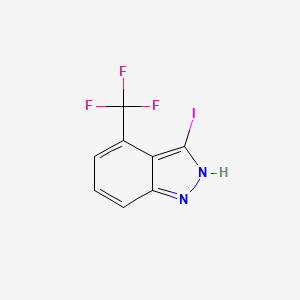
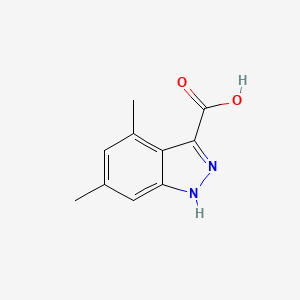
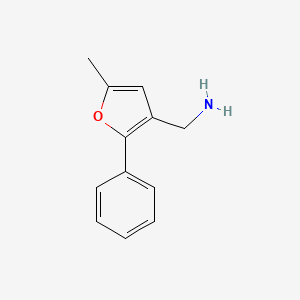
![Pentafluorophenyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate](/img/structure/B1614066.png)
![4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1614068.png)
![4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid](/img/structure/B1614070.png)

